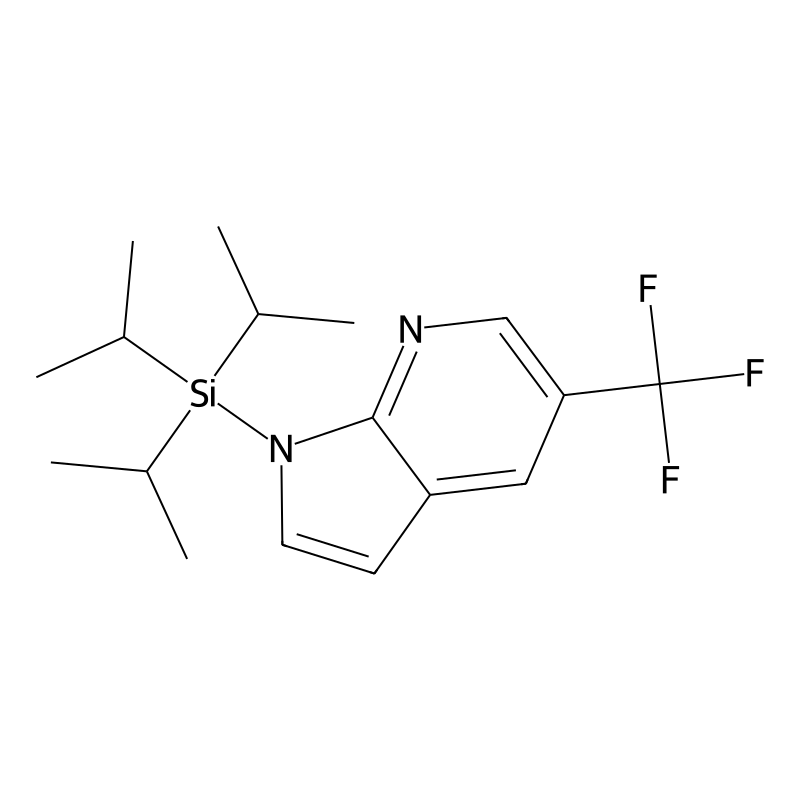

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic organic compound characterized by its unique structure that includes a trifluoromethyl group and a triisopropylsilyl substituent. The compound has a molecular formula of and a molecular weight of 342.47 g/mol. It is recognized for its potential applications in medicinal chemistry and material science due to its distinctive electronic and steric properties, which are influenced by the trifluoromethyl and silyl groups attached to the pyrrolo[2,3-b]pyridine core .

Medicinal Chemistry

The presence of the trifluoromethyl group and the pyrrolo[2,3-b]pyridine core suggests potential for this molecule to be a scaffold for drug development. Trifluoromethyl groups can improve the drug-likeness of molecules by enhancing their metabolic stability and membrane permeability []. Pyrrolo[2,3-b]pyridines are a class of heterocyclic compounds with diverse biological activities, including antitumor, antibacterial, and antifungal properties [].

Organic Synthesis

The triisopropylsilyl group (Si(iPr)3) is a common protecting group in organic synthesis. It can be used to protect a reactive amine group while allowing further functionalization of the molecule. The presence of this group suggests that 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine may be an intermediate in the synthesis of more complex molecules with potential biological or material science applications.

Material Science

Heterocyclic compounds containing fluorine atoms are of interest for material science applications due to their unique electronic properties. The trifluoromethyl group in 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine could potentially influence the conductivity, thermal stability, or other properties of materials derived from this molecule.

The chemical reactivity of 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be attributed to its functional groups. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance electrophilicity in reactions such as nucleophilic substitutions. The triisopropylsilyl group provides stability and can act as a protecting group in synthetic pathways. This compound may undergo various reactions including:

- Nucleophilic substitutions: The pyridine nitrogen can participate in nucleophilic attack.

- Electrophilic aromatic substitutions: The electron-deficient nature of the aromatic system allows for substitution reactions.

- Deprotection reactions: The triisopropylsilyl group can be removed under acidic or fluoride conditions to reveal reactive sites for further functionalization .

The synthesis of 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. Common strategies include:

- Formation of the pyrrolo[2,3-b]pyridine core: This may involve cyclization reactions starting from appropriate precursors.

- Introduction of the trifluoromethyl group: This can be achieved through methods such as nucleophilic substitution using trifluoromethylating agents.

- Silylation: The triisopropylsilyl group can be added via silylation reactions using triisopropylsilyl chloride or similar reagents under basic conditions .

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine finds applications in various fields:

- Pharmaceutical development: Its unique structure may lead to novel drug candidates targeting specific biological pathways.

- Material science: The compound's electronic properties make it suitable for use in advanced materials such as organic semiconductors or sensors.

- Chemical research: It serves as a valuable intermediate for synthesizing more complex molecules in organic chemistry .

Interaction studies involving 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity to biological targets. Research indicates that compounds with similar structures often interact with enzymes or receptors involved in critical biological processes. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, including:

- 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: This compound has an iodine substituent instead of a hydrogen at the 4-position and may exhibit different reactivity and biological activity due to the presence of iodine .

- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: This derivative includes a carboxylic acid functional group that could enhance solubility and alter biological interactions compared to the original compound .

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | Trifluoromethyl and triisopropylsilyl groups | Potential anticancer activity |

| 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | Iodine substituent | Different reactivity due to iodine |

| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | Carboxylic acid group | Enhanced solubility |

The uniqueness of 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of functional groups that may impart distinct electronic properties and biological activities compared to these similar compounds.

The electrophilic substitution behavior of 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is significantly influenced by the electronic and steric effects of its substituents. The pyrrolo[2,3-b]pyridine core system exhibits distinct reactivity patterns at different positions, with the trifluoromethyl and triisopropylsilyl groups playing crucial roles in directing substitution selectivity [1] [2].

Position-Selective Reactivity Patterns

In the pyridine ring portion of the fused system, electrophilic substitution occurs preferentially at the C-3 position due to the electron-deficient nature of the pyridine nitrogen [2] [3]. The nitrogen atom withdraws electron density from the ring through both inductive and resonance effects, creating regions of differential reactivity. Attack at the C-3 position generates a carbocation intermediate that can be stabilized without placing positive charge directly on the electronegative nitrogen atom, making this the most favorable site for electrophilic substitution [1] [4].

The C-4 position of the pyridine ring shows markedly reduced reactivity toward electrophilic substitution [2]. Formation of a carbocation intermediate at this position results in less stable resonance structures, where the positive charge is partially localized on the nitrogen atom. This electronic destabilization makes C-4 substitution energetically unfavorable under typical electrophilic aromatic substitution conditions [4] [3].

Influence of the Trifluoromethyl Group

The trifluoromethyl substituent at C-5 exerts a powerful electron-withdrawing effect through inductive mechanisms [5] [6]. This group significantly reduces the electron density throughout the pyridine ring system, further deactivating positions already disfavored for electrophilic attack. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilic character at adjacent positions while simultaneously reducing nucleophilicity at sites where positive charge development would be destabilized [7] [8].

Research has demonstrated that trifluoromethyl-substituted superelectrophiles exhibit enhanced electrophilic character due to greater positive charge delocalization [5]. In the context of 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, this effect manifests as altered regioselectivity patterns compared to unsubstituted analogs, with increased preference for substitution at positions that can best accommodate charge delocalization [6].

Pyrrole Ring Reactivity Considerations

The pyrrole portion of the bicyclic system exhibits different reactivity patterns compared to simple pyrroles due to the fused ring system and the presence of the triisopropylsilyl protecting group [9] [10]. In unprotected pyrroles, electrophilic substitution typically occurs at the C-2 and C-5 positions (alpha positions) due to the ability of these positions to stabilize positive charge through resonance with the nitrogen lone pair [11] [12].

However, the triisopropylsilyl group at N-1 serves as both a protecting group and a steric directing element [9] [13]. This bulky silyl substituent effectively blocks direct substitution at the C-2 position through steric hindrance while maintaining the electronic properties of the pyrrole ring. Under forcing conditions, substitution at the C-3 position (beta position) of the pyrrole ring becomes possible, though this requires more vigorous reaction conditions due to the reduced stabilization of the carbocation intermediate [10] [14].

Mechanistic Considerations and Intermediate Stability

The formation of carbocation intermediates during electrophilic substitution follows predictable patterns based on resonance stabilization and electronic effects [15] [4]. For the pyridine ring, attack at C-3 generates an intermediate with three resonance structures, where the positive charge can be delocalized without significant involvement of the nitrogen atom. This contrasts with C-4 attack, where charge delocalization necessarily involves the electronegative nitrogen, resulting in less stable intermediates [2] [3].

In the pyrrole ring system, the electron-donating effect of nitrogen creates electron-rich positions that are inherently more reactive toward electrophiles [11]. However, the presence of the electron-withdrawing trifluoromethyl group in the fused pyridine ring modulates this reactivity, creating a more balanced electronic environment that influences substitution patterns throughout the entire bicyclic system [5] [7].

| Position | Substitution Type | Electronic Effect | Relative Reactivity | Supporting References |

|---|---|---|---|---|

| Pyridine C-3 | Preferred | Lower electron density | High | [1] [2] [3] |

| Pyridine C-4 | Disfavored | Electron deficient | Very Low | [1] [2] |

| Pyridine C-5 | Trifluoromethyl substituted | Electron withdrawing CF3 | Not available | [16] [6] |

| Pyrrole C-2 | Blocked by TIPS | Sterically hindered | Blocked | [9] [10] [14] |

| Pyrrole C-3 | Possible with strong conditions | Moderate reactivity | Moderate | [9] [10] |

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation represents a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic systems through the use of coordinating directing groups [17] [18]. In the case of 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, multiple functional groups can serve as directing elements, each offering distinct advantages and limitations for synthetic applications [19] [20].

Triisopropylsilyl Group as a Protecting and Directing Element

The triisopropylsilyl group serves primarily as a protecting group for the pyrrole nitrogen, but it also influences metalation patterns through steric and electronic effects [9] [10]. Unlike traditional directing groups that coordinate to lithium through heteroatoms, the triisopropylsilyl group operates through steric bulk and electronic modulation of the pyrrole ring system [13] [21].

Studies on triisopropylsilyl-protected pyrroles have demonstrated that this protecting group remains stable under typical organolithium conditions while allowing selective functionalization of the heterocyclic core [9] [14]. The stability of the silicon-nitrogen bond under basic conditions makes triisopropylsilyl an ideal choice for multi-step synthetic sequences requiring preservation of the pyrrole nitrogen protection [22] [23].

Deprotection of the triisopropylsilyl group can be achieved using tetrabutylammonium fluoride in tetrahydrofuran, providing mild conditions that preserve sensitive functional groups elsewhere in the molecule [9] [13]. This selective deprotection capability allows for late-stage removal of the protecting group after completion of desired functionalizations [21].

Trifluoromethyl Group Directing Effects

While the trifluoromethyl group does not serve as a traditional directing group for ortho-metalation, its powerful electron-withdrawing properties significantly influence the reactivity and selectivity of metalation reactions throughout the molecule [16] [5]. The inductive effect of the trifluoromethyl substituent reduces electron density at adjacent positions, potentially altering the preferred sites for lithiation [6] [8].

Research on trifluoromethyl-substituted aromatics has shown that this group can enhance the acidity of nearby C-H bonds, facilitating deprotonation under appropriate conditions [7]. However, the electron-withdrawing nature of the trifluoromethyl group can also destabilize carbanion intermediates, requiring careful optimization of reaction conditions to achieve efficient metalation [5].

Carboxamide-Directed Metalation Strategies

When carboxamide functionality is present in derivatives of the pyrrolo[2,3-b]pyridine system, it serves as an excellent directing group for ortho-metalation [18] [24]. The carbonyl oxygen and nitrogen atoms of amides can coordinate to lithium, facilitating deprotonation at the ortho position through a chelation-stabilized transition state [17] [25].

Pivaloyl amide groups have proven particularly effective for directing metalation in pyridine systems [24]. These sterically hindered amides provide strong coordination to lithium while remaining stable under the basic conditions required for metalation. The bulky tert-butyl group also helps prevent undesired side reactions such as nucleophilic attack on the carbonyl carbon [18].

Deprotection of pivaloyl amide directing groups can be accomplished through mild hydrolysis or reduction conditions, allowing for conversion to the corresponding amine or other desired functional groups [24]. This synthetic flexibility makes carboxamide-directed metalation particularly valuable for accessing diversely substituted pyrrolo[2,3-b]pyridine derivatives [25].

Alkoxy-Directed Metalation Approaches

Alkoxy groups, particularly methoxy substituents, can serve as directing groups for ortho-metalation in heteroaromatic systems [17] [26]. The oxygen atom provides coordination to lithium through its lone pairs, facilitating selective deprotonation at adjacent positions [18].

In pyridine systems, methoxy-directed metalation typically occurs at the position ortho to the alkoxy group, providing good regioselectivity when other directing effects are minimal [17]. However, the coordination ability of alkoxy groups is generally weaker than that of carboxamides, often requiring more forcing conditions or longer reaction times to achieve complete metalation [26].

The OSEM (2-trimethylsilylethoxymethyl) group has emerged as a particularly useful directing group that combines the coordinating ability of an ether oxygen with enhanced stability and ease of removal [26]. OSEM-directed metalation of pyridines proceeds with high regioselectivity, and the protecting group can be removed under mild fluoride conditions [17].

Mechanistic Aspects of Directed Metalation

The mechanism of directed ortho-metalation involves initial coordination of the organolithium reagent to the directing group heteroatom, followed by intramolecular deprotonation of the adjacent C-H bond [18] [17]. This chelation-controlled process provides high regioselectivity by positioning the basic lithium species in close proximity to the target hydrogen atom [25].

Complex-induced proximity effects (CIPE) play a crucial role in determining the efficiency and selectivity of directed metalation reactions [18]. The geometry of the lithium-directing group interaction must be optimal for effective hydrogen abstraction, with factors such as ring size, chelate stability, and steric hindrance all influencing the success of the metalation [17] [19].

| Directing Group | Metalation Position | Base/Conditions | Stability | Deprotection Conditions | References |

|---|---|---|---|---|---|

| Trifluoromethyl | Not applicable (substituted) | N/A | Very stable | Not applicable | [16] [6] |

| Triisopropylsilyl | N-protection only | n-BuLi, -78°C | Moderate (acid labile) | TBAF, THF | [9] [10] [13] |

| Carboxamide groups | Ortho to directing group | LDA, THF, -78°C | High | Mild hydrolysis | [18] [24] [25] |

| Alkoxy groups | Ortho to directing group | n-BuLi, THF, -40°C | Moderate | Acidic conditions | [17] [26] |

Radical Trifluoromethylation Pathways

Radical trifluoromethylation represents one of the most important methods for introducing trifluoromethyl groups into aromatic and heteroaromatic systems, offering complementary reactivity patterns to ionic trifluoromethylation approaches [27] [28]. For 5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine and related compounds, radical pathways provide access to multiply trifluoromethylated derivatives and enable functionalization under mild conditions [29] [30].

Togni Reagent-Based Trifluoromethylation

Togni Reagent I represents one of the most versatile electrophilic trifluoromethylating agents for radical-based CF3 incorporation [31] [28]. This hypervalent iodine compound generates trifluoromethyl radicals under mild conditions, making it particularly suitable for functionalization of sensitive heterocyclic systems [29].

In the context of pyridine and pyrrolo[2,3-b]pyridine systems, Togni Reagent I-mediated trifluoromethylation can achieve position-selective introduction of CF3 groups through carefully controlled reaction conditions [28]. The reaction typically proceeds through formation of N-silyl enamine intermediates when applied to pyridine substrates, followed by electrophilic attack of the CF3 radical and subsequent oxidative aromatization [30].

Recent developments in 3-position-selective trifluoromethylation of pyridines using Togni Reagent I have demonstrated the potential for achieving high regioselectivity through nucleophilic activation strategies [28] [29]. These methods involve initial hydrosilylation of the pyridine ring followed by treatment with Togni Reagent I and an oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) [30].

Photochemical Trifluoromethylation Using Trifluoroacetic Anhydride

The use of trifluoroacetic anhydride as a CF3 source in photochemical radical trifluoromethylation has emerged as a scalable and cost-effective approach for large-scale applications [32] [27]. This method utilizes pyridine N-oxide derivatives in combination with trifluoroacetic anhydride under photochemical conditions to generate trifluoromethyl radicals through decarboxylation [33].

The mechanism involves formation of an electron donor-acceptor complex between the pyridine N-oxide and trifluoroacetic anhydride, followed by photochemical activation to generate the CF3 radical [32]. This approach has demonstrated exceptional scalability, with reported applications on kilogram scale while maintaining good yields and functional group tolerance [27].

Copper-Catalyzed Radical Trifluoromethylation

Copper-catalyzed radical trifluoromethylation using Ruppert-Prakash reagent (TMSCF3) provides a well-established method for CF3 incorporation into aromatic systems [34] [35]. This approach typically involves single-electron transfer from a copper(I) species to generate trifluoromethyl radicals, which then react with the aromatic substrate [36].

The mechanism proceeds through initial formation of a copper-CF3 species from TMSCF3 and a copper(I) catalyst, followed by single-electron transfer to generate the CF3 radical [34]. The resulting radical can then react with electron-rich aromatic systems or participate in more complex radical chain processes depending on the specific reaction conditions [35].

Optimization of copper-catalyzed trifluoromethylation reactions has focused on developing more efficient catalyst systems and expanding the scope to include challenging heteroaromatic substrates [36]. The use of appropriate oxidants and coordinating ligands can significantly influence both the efficiency and selectivity of these transformations [34].

Photoredox-Catalyzed Trifluoromethylation

Photoredox catalysis using visible light and ruthenium or iridium complexes has provided powerful methods for radical trifluoromethylation under exceptionally mild conditions [37] [36]. These catalytic systems can generate trifluoromethyl radicals from various CF3 sources while maintaining excellent functional group tolerance [27].

The photoredox approach typically involves excitation of the photocatalyst with visible light, followed by electron transfer processes that generate the CF3 radical from appropriate precursors [37]. Common CF3 sources for photoredox catalysis include trifluoromethyl iodide, Umemoto reagents, and various hypervalent iodine compounds [36].

Advantages of photoredox-catalyzed trifluoromethylation include the ability to perform reactions at ambient temperature, excellent functional group compatibility, and the potential for development of enantioselective variants through use of chiral photocatalysts [37]. These methods have proven particularly valuable for late-stage functionalization of complex molecules where harsh reaction conditions must be avoided [36].

Mechanistic Considerations and Selectivity Factors

The regioselectivity of radical trifluoromethylation depends on multiple factors including the electronic properties of the substrate, steric hindrance, and the specific reaction conditions employed [28] [29]. Unlike electrophilic aromatic substitution, radical processes are generally less sensitive to electronic effects, allowing for functionalization of electron-deficient heterocycles that are unreactive toward electrophilic reagents [30].

Radical trifluoromethylation of pyridines typically shows preference for the C-3 position, consistent with the reduced electron density at this site and the stability of the resulting radical intermediate [28]. However, the presence of additional substituents can significantly alter selectivity patterns through both electronic and steric effects [29] [30].

In pyrrolo[2,3-b]pyridine systems, the fused ring structure creates additional possibilities for radical attack, with selectivity depending on the relative reactivity of different positions and the accessibility of potential reaction sites [38] [39]. The presence of protecting groups such as triisopropylsilyl can influence both the reactivity and selectivity through steric and electronic perturbations [9] [10].

| Radical Source | Conditions | Mechanism | Selectivity | Yield Range | Advantages | References |

|---|---|---|---|---|---|---|

| Togni Reagent I | Mild, 0-25°C | Electrophilic CF3 transfer | Position dependent | 60-85% | Mild conditions | [31] [28] [29] |

| Trifluoroacetic anhydride | Pyridine N-oxide, light | Decarboxylative radical | Moderate | 70-90% | Scalable, cheap CF3 source | [32] [27] [33] |

| TMSCF3/Cu catalyst | Cu(I), oxidant | Single electron transfer | Good | 55-80% | Well-established | [34] [35] |

| CF3I/photocatalyst | Visible light, Ru/Ir catalyst | Photoredox catalysis | Moderate to good | 45-75% | Functional group tolerance | [37] [36] |

Wikipedia

Dates

Explore Compound Types